4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide
Description
4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a morpholinosulfonyl group at the 4-position of the benzamide ring and a 4-nitrophenyl substituent on the amide nitrogen. The compound is synthesized via a coupling reaction between 4-(morpholinosulfonyl)aniline and 4-nitrobenzoyl chloride in acetonitrile, yielding a white solid with a moderate 38% yield .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-3-5-15(6-4-14)20(22)23)13-1-7-16(8-2-13)27(24,25)19-9-11-26-12-10-19/h1-8H,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDQLVIOBLBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Alkyloxy-Substituted Analogues
Compounds such as 4-(tetradecyloxy)-N-(4-nitrophenyl)benzamide (3e) and 4-(chloro)-N-(4-nitrophenyl)benzamide (3h) () share the N-(4-nitrophenyl)benzamide backbone but differ in the 4-position substituent. Key comparisons:
- Physical Properties :
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4-(Morpholinosulfonyl)-... | Morpholinosulfonyl | Not reported | 38 |
| 3e | Tetradecyloxy (C14) | 131.7–133.6 | 71.07 |
| 3h | Chloro | 155.1–157.4 | 73.67 |
The morpholinosulfonyl derivative’s lower yield suggests synthetic challenges compared to alkyloxy or halogenated analogues. The morpholino group’s polarity likely reduces crystallinity compared to long alkyl chains (e.g., tetradecyloxy), which exhibit higher melting points due to van der Waals interactions .
- Biological Relevance : Alkyloxy derivatives are intermediates for liquid crystals or flame retardants, whereas sulfonamide-benzamides (e.g., ) are studied for apoptotic pathway activation, implying divergent applications .
Sulfonamide-Benzamides with Heterocyclic Modifications
- N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) () lacks the 4-nitro group, simplifying the structure but reducing electron-withdrawing effects. The nitro group in the target compound may enhance binding to electron-deficient biological targets .
- This modification could improve pharmacokinetic properties but complicate synthesis .
Functional Group Impact on Bioactivity
- Antimicrobial Activity: 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide () demonstrates potent cytotoxicity against sulfate-reducing bacteria, highlighting the nitro group’s role in antimicrobial efficacy. The morpholinosulfonyl group may alter target specificity due to its bulkier, polar nature .
- Anticancer Potential: N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide () shows HDAC inhibition, whereas sulfonamide-benzamides () activate apoptotic pathways. The morpholino group’s hydrogen-bonding capacity could modulate enzyme inhibition compared to hydroxamate-based HDAC inhibitors .
Key Structural and Functional Insights
| Feature | 4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | Comparable Compounds |
|---|---|---|
| Polarity | High (morpholino + sulfonyl) | Lower in alkyloxy analogues |
| Electron Effects | Strong electron-withdrawing (nitro + sulfonyl) | Moderate (halogens, alkyloxy) |
| Bioactivity | Apoptotic pathway modulation (predicted) | Antimicrobial (nitrobenzamides) |
| Synthetic Complexity | Moderate | Low (alkyloxy), High (heterocyclic) |
Biological Activity
4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can be represented as follows:
- Molecular Formula : C13H14N2O4S
- CAS Number : 313403-44-0
The compound consists of a morpholine ring attached to a sulfonyl group, linked to a nitrophenyl moiety through an amide bond. This structural configuration is crucial for its biological activity.
The biological activity of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms have not been extensively documented for this compound, sulfonamides generally exhibit their effects through the inhibition of key enzymes or receptors involved in cellular processes.
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of enzymes such as DprE1, which is crucial in the biosynthesis pathway of mycobacteria. This suggests that 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide may exhibit antimicrobial properties by targeting bacterial enzymes.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against HIV, through modulation of viral capsid proteins. The introduction of specific substituents has been shown to enhance interaction with viral proteins, suggesting a pathway for further exploration.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Assay Method | IC50/EC50 Values | Comments |
|---|---|---|---|
| Antimicrobial | DprE1 Inhibition Assay | pIC50 = 7.3 | Effective against Mycobacterium tuberculosis |
| Cytotoxicity | HepG2 Cell Line Assay | IC50 > 100 µM | No significant cytotoxicity observed |
| Antiviral | HIV Capsid Modulation | Not specified | Further studies needed for quantification |
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various sulfonamide derivatives and found that those with a morpholino group exhibited enhanced DprE1 inhibition compared to other analogs. The presence of the morpholine moiety was essential for maintaining high activity levels against Mycobacterium tuberculosis .
- Antiviral Studies : Research into HIV capsid modulators revealed that modifications in the sulfonamide structure can significantly influence antiviral potency. The introduction of nitro groups was found to improve interactions with hydrophobic pockets within viral proteins, enhancing efficacy against HIV strains .
- Comparative Analysis : A comparative study highlighted that compounds bearing similar sulfonamide structures often show varying degrees of activity based on their substituents. For instance, compounds with halogenated phenyl groups tended to exhibit higher enzyme affinity and reduced cytotoxicity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
